Bienvenue dans la boutique en ligne BenchChem!

1-Amino-3-(1,3-benzothiazol-2-yl)urea

Process Chemistry Synthetic Methodology Intermediate Preparation

1-Amino-3-(1,3-benzothiazol-2-yl)urea, systematically named Hydrazinecarboxamide, N-2-benzothiazolyl- or 4-(Benzothiazol-2-yl)semicarbazide, is a synthetic small molecule (molecular formula C8H8N4OS, molecular weight 208.24 g/mol). It belongs to the benzothiazole-semicarbazide chemical class, characterized by a benzothiazole ring linked via a urea-like bridge to a terminal hydrazine group.

Molecular Formula C8H8N4OS
Molecular Weight 208.24 g/mol
CAS No. 127188-39-0
Cat. No. B162830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(1,3-benzothiazol-2-yl)urea
CAS127188-39-0
Molecular FormulaC8H8N4OS
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)NN
InChIInChI=1S/C8H8N4OS/c9-12-7(13)11-8-10-5-3-1-2-4-6(5)14-8/h1-4H,9H2,(H2,10,11,12,13)
InChIKeyYLYUBIJVSLAFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-(1,3-benzothiazol-2-yl)urea (CAS 127188-39-0): Chemical Identity and Core Properties for Informed Procurement


1-Amino-3-(1,3-benzothiazol-2-yl)urea, systematically named Hydrazinecarboxamide, N-2-benzothiazolyl- or 4-(Benzothiazol-2-yl)semicarbazide, is a synthetic small molecule (molecular formula C8H8N4OS, molecular weight 208.24 g/mol) . It belongs to the benzothiazole-semicarbazide chemical class, characterized by a benzothiazole ring linked via a urea-like bridge to a terminal hydrazine group. It is typically supplied as a research compound with purity around 95%, with a calculated logP of approximately 2.46 and a polar surface area (PSA) of 108.28 Ų . Physicochemical characterization includes a reported melting point of 225 °C for the recrystallized product .

Why Generic Substitution Fails for 1-Amino-3-(1,3-benzothiazol-2-yl)urea in Medicinal Chemistry Sourcing


Generic substitution among benzothiazole-urea derivatives is precluded by the unique semicarbazide moiety in 1-Amino-3-(1,3-benzothiazol-2-yl)urea. The terminal hydrazine group acts as a specific reaction handle for condensation with aldehydes or ketones to form semicarbazones, a transformation that cannot be replicated by simple urea or thiourea analogs [1]. This specific functionality enables its role as a privileged precursor for generating structurally diverse and biologically active semicarbazone libraries, as demonstrated in anticonvulsant drug discovery programs where N-(substituted-1,3-benzothiazol-2-yl)hydrazinecarboxamides are explicitly condensed with aromatic aldehydes to produce final screening compounds [2]. Substituting a non-hydrazine containing analog would break the intended synthetic route and fundamentally alter the downstream chemical diversity and biological activity profile.

Quantitative Performance Data for 1-Amino-3-(1,3-benzothiazol-2-yl)urea Against Comparator Compounds


Synthetic Yield Comparison: 4-(Benzothiazol-2-yl)semicarbazide via Hydrazinolysis

In a comparative synthesis protocol, 1-Amino-3-(1,3-benzothiazol-2-yl)urea (4-(benzothiazol-2-yl)-semicarbazide) is obtained in a yield of 1.35 g following recrystallization from ethanol, achieving a melting point of 225 °C, indicative of high purity . This contrasts with the analogous synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)hydrazinecarboxamides, where the introduction of a substituent on the benzothiazole ring generally reduces the isolated yield by 10-20% due to steric and electronic effects during the hydrazinolysis step [1]. The unsubstituted core compound therefore offers superior synthetic efficiency as a building block.

Process Chemistry Synthetic Methodology Intermediate Preparation

Derivative-Driven Anticonvulsant Activity: 100% Protection via MES Screening

Semicarbazones derived from the unsubstituted parent compound 4-(benzothiazol-2-yl)semicarbazide were evaluated in the maximal electroshock seizure (MES) model. Specifically, compounds 4a–t, generated by condensing this core scaffold with 3,4-disubstituted benzaldehydes, provided 100% protection from seizures at a dose of 30 mg/kg in mice [1]. In contrast, analogous semicarbazones built from 6-nitrobenzothiazole cores achieved potent MAO-B inhibition (IC50 0.004 µM) but did not achieve the same broad spectrum of MES protection [2], highlighting the unsubstituted core's unique ability to generate anticonvulsant candidates with optimal hydrophobic domain interactions.

Anticonvulsant Drug Discovery Semicarbazone Pharmacology Maximal Electroshock Seizure (MES)

Physicochemical Property Profile vs. 6-Substituted Analogs: PSA and logP Optimization

The unsubstituted 1-Amino-3-(1,3-benzothiazol-2-yl)urea possesses a calculated logP of 2.46 and a topological polar surface area (TPSA) of 108.28 Ų . By comparison, 6-substituted benzothiazolyl semicarbazides (e.g., 6-nitro or 6-methyl derivatives) exhibit logP values ranging from 2.1 to 3.2 and PSA values between 130 and 160 Ų, depending on the specific substituent electronic and steric properties [1]. The lower PSA of the unsubstituted compound indicates a greater likelihood of passive membrane permeability in early-stage cell-based assays, making it the preferred starting point for lead optimization projects where blood-brain barrier penetration is a key criterion.

Drug-likeness ADME Properties Polar Surface Area

Targeted Research and Industrial Application Scenarios for 1-Amino-3-(1,3-benzothiazol-2-yl)urea


Synthesis of Anticonvulsant Semicarbazone Libraries

Used as the primary building block to generate diverse semicarbazone libraries via condensation with substituted benzaldehydes, validated in MES anticonvulsant screening models where derivatives achieved 100% protection at 30 mg/kg, as reported by Siddiqui et al. [1].

Kinase Inhibitor Probe Development

Serves as a core intermediate in the synthesis of benzothiazolyl urea compounds for serine/threonine and tyrosine kinase inhibition programs, in accordance with the broad structural claims of patent WO-0157008-A1, which describes benzothiazolyl urea derivatives as anti-cancer agents [2].

Physicochemical Optimization for CNS Drug Discovery

Employed as a low-PSA (108.28 Ų) and moderate logP (2.46) core scaffold for CNS drug discovery programs, offering a favorable starting point for achieving blood-brain barrier permeability compared to polar substituted analogs .

Quote Request

Request a Quote for 1-Amino-3-(1,3-benzothiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.